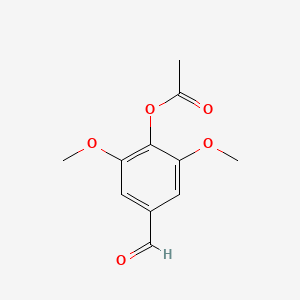

4-Acetoxy-3,5-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2,6-dimethoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(13)16-11-9(14-2)4-8(6-12)5-10(11)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWKYHGBYCNZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350822 | |

| Record name | 4-formyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53669-33-3 | |

| Record name | 4-Acetoxy-3,5-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53669-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-formyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-acetoxy-3,5-dimethoxybenzaldehyde from Syringaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-acetoxy-3,5-dimethoxybenzaldehyde from syringaldehyde. This conversion is a fundamental acetylation reaction, protecting the phenolic hydroxyl group of syringaldehyde. This protected form is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document outlines a common and efficient experimental protocol, presents key quantitative data, and visualizes the experimental workflow.

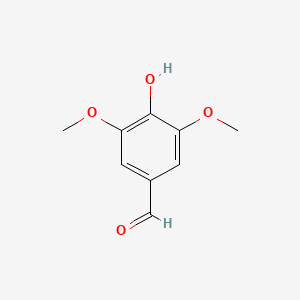

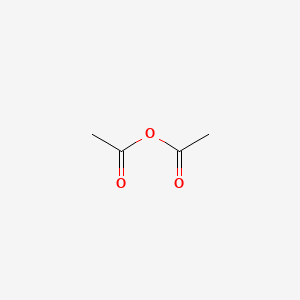

Chemical Transformation

The synthesis involves the acetylation of the hydroxyl group of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) using an acetylating agent, typically acetic anhydride, in the presence of a base or catalyst. The reaction results in the formation of this compound, also known as syringaldehyde acetate.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from syringaldehyde. The data is compiled from typical laboratory-scale syntheses and may vary based on specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactant | Syringaldehyde | [2][3] |

| Molar Mass | 182.17 g/mol | [3] |

| Acetylating Agent | Acetic Anhydride | [4][5] |

| Molar Mass | 102.09 g/mol | N/A |

| Product | This compound | [1] |

| Molar Mass | 224.21 g/mol | [1] |

| Typical Solvent | Pyridine or solvent-free | [4] |

| Catalyst/Base | Sodium hydroxide or catalytic acid/base | [4][5] |

| Reaction Temperature | Room temperature to 60°C | [4] |

| Reaction Time | 1 - 24 hours | [4] |

| Typical Yield | 85 - 97% | [4] |

| Purity | >97% after purification | [6] |

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound from syringaldehyde. This protocol is based on established methods for the acetylation of phenolic compounds.[4][5]

Materials:

-

Syringaldehyde

-

Acetic Anhydride

-

10% Sodium Hydroxide Solution

-

Crushed Ice

-

Deionized Water

-

95% Ethanol

-

Conical Flask (250 mL)

-

Buchner Funnel and Flask

-

Filter Paper

-

Stirring Apparatus

Procedure:

-

Dissolution of Syringaldehyde: In a 250 mL conical flask, dissolve 1.5 g of syringaldehyde in 25 mL of 10% sodium hydroxide solution.

-

Cooling: Cool the solution by adding approximately 30 g of crushed ice.

-

Addition of Acetic Anhydride: While stirring, add 4 mL of acetic anhydride to the cooled solution.

-

Reaction: Stopper the flask and shake vigorously for 20 minutes. A cloudy, milky white precipitate of this compound will form.

-

Isolation of Product: Filter the precipitate using a Buchner funnel.

-

Washing: Wash the collected solid with ice-cold water to remove any unreacted starting materials and impurities.

-

Recrystallization: Recrystallize the crude product from 95% ethanol to obtain pure, white crystalline needles of this compound.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from the initial reaction to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C11H12O5 | CID 688189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Syringaldehyde - Wikipedia [en.wikipedia.org]

- 3. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. art.torvergata.it [art.torvergata.it]

- 5. rfppl.co.in [rfppl.co.in]

- 6. This compound 97% - High Purity at Best Price [nationalanalyticalcorp.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Acetoxy-3,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3,5-dimethoxybenzaldehyde, also known as syringaldehyde acetate, is a phenyl acetate derivative of syringaldehyde. It is a compound of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance based on its precursor, syringaldehyde.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental chemical and physical properties are crucial for its handling, application in synthesis, and for quality control purposes. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (4-formyl-2,6-dimethoxyphenyl) acetate | [2] |

| Synonyms | Syringaldehyde acetate, 4-formyl-2,6-dimethoxyphenyl acetate | [2] |

| CAS Number | 53669-33-3 | [2] |

| Molecular Formula | C₁₁H₁₂O₅ | [2][3] |

| Molecular Weight | 224.21 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. |

Synthesis

The synthesis of this compound is typically achieved through the acetylation of syringaldehyde. This reaction involves the esterification of the phenolic hydroxyl group of syringaldehyde with an acetylating agent, commonly acetic anhydride, often in the presence of a base catalyst like pyridine.

Experimental Protocol: Acetylation of Syringaldehyde

Materials:

-

Syringaldehyde

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (or other suitable organic solvent)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene

Procedure:

-

Dissolve syringaldehyde (1.0 equivalent) in pyridine under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The NIST number for the GC-MS data of this compound is 395812.[2] Key mass-to-charge ratios (m/z) observed are 182 (base peak), 181, and 106.[2]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the well-documented activities of its precursor, syringaldehyde, provide a strong basis for potential areas of investigation. Syringaldehyde is known to possess anti-inflammatory and anti-hyperglycemic properties.[4] Notably, it has been shown to moderately inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways, with an IC50 of 3.5 μg/mL.[4]

The acetylation of a phenolic hydroxyl group can alter the pharmacokinetic and pharmacodynamic properties of a molecule. It may act as a prodrug, where the acetyl group is cleaved in vivo to release the active parent compound, syringaldehyde. Alternatively, the acetylated form may possess its own unique biological activities.

Given the inhibitory effect of syringaldehyde on COX-2, a potential signaling pathway to investigate for this compound would be the arachidonic acid cascade, which is central to inflammation.

References

An In-depth Technical Guide to 4-acetoxy-3,5-dimethoxybenzaldehyde (CAS: 53669-33-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetoxy-3,5-dimethoxybenzaldehyde, also known by synonyms such as 4-formyl-2,6-dimethoxyphenyl acetate and syringaldehyde acetate, is a derivative of syringaldehyde, a naturally occurring phenolic aldehyde.[1] Its chemical structure, featuring an acetoxy group in place of the hydroxyl group of syringaldehyde, suggests potential modifications in its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, spectroscopic data, synthesis protocols, and a review of the biological activities of its parent compound, which suggests potential therapeutic applications for this acetylated derivative.

Physicochemical and Spectroscopic Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 53669-33-3 | [1] |

| Molecular Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in acetonitrile (slightly), chloroform (slightly), methanol (slightly) | |

| Purity | ≥95% | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR: Specific peak assignments were not fully detailed in the reviewed literature. However, expected signals would correspond to the aldehydic proton, aromatic protons, methoxy protons, and the acetyl protons.

-

¹³C NMR: Detailed spectral data with peak assignments require experimental determination. Expected signals would include those for the carbonyl carbon of the aldehyde and ester, aromatic carbons, methoxy carbons, and the acetyl methyl carbon.

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1760 | C=O stretch (ester) |

| ~1690 | C=O stretch (aldehyde) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

| ~2900, ~2800 | C-H stretch (alkane and aldehyde) |

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 224 | [M]⁺ (Molecular ion) |

| 182 | [M - CH₂CO]⁺ (Loss of ketene) |

| 181 | [M - CH₃CO]⁺ (Loss of acetyl radical) |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the acetylation of its precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Acetylation of Syringaldehyde

This protocol is a standard procedure for the O-acetylation of phenolic hydroxyl groups.[3]

Materials:

-

4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) (1.0 equivalent)

-

Acetic anhydride (1.5–2.0 equivalents per hydroxyl group)

-

Dry pyridine (2–10 mL/mmol of starting material)

-

Dry methanol (for quenching)

-

Toluene

-

Dichloromethane (or ethyl acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve the starting material, 4-hydroxy-3,5-dimethoxybenzaldehyde, in dry pyridine in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by the careful addition of dry methanol.

-

Remove the solvents by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane (or ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the reviewed literature. However, its parent compound, syringaldehyde, has been shown to possess interesting pharmacological properties, which provides a strong rationale for the investigation of its acetylated derivative.

Potential GLP-1 Receptor Agonism

Syringaldehyde has been identified as a potential agonist of the Glucagon-like peptide-1 (GLP-1) receptor. Activation of the GLP-1 receptor is a key mechanism in the regulation of glucose homeostasis and is a major therapeutic target for type 2 diabetes.

References

An In-depth Technical Guide to 4-formyl-2,6-dimethoxyphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-formyl-2,6-dimethoxyphenyl acetate, also known as 4-acetoxy-3,5-dimethoxybenzaldehyde or syringaldehyde acetate, is a derivatized phenolic aldehyde. It belongs to the class of dimethoxybenzenes and is structurally derived from syringaldehyde, a naturally occurring aromatic aldehyde found in various plants.[1] The introduction of an acetate group to the hydroxyl moiety of syringaldehyde modifies its physicochemical properties, which can influence its biological activity and potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 4-formyl-2,6-dimethoxyphenyl acetate.

Molecular Structure and Properties

4-formyl-2,6-dimethoxyphenyl acetate is characterized by a central benzene ring substituted with a formyl group, two methoxy groups, and an acetoxy group. The systematic IUPAC name for this compound is (4-formyl-2,6-dimethoxyphenyl) acetate.[1]

Table 1: Physicochemical Properties of 4-formyl-2,6-dimethoxyphenyl acetate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Exact Mass | 224.06847348 Da | [1] |

| InChIKey | CSWKYHGBYCNZAS-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)OC1=C(C=C(C=C1OC)C=O)OC | [1] |

| Density | 1.2 g/cm³ | |

| Boiling Point | 307.9ºC at 760 mmHg | |

| Flash Point | 152.3ºC | |

| Refractive Index | 1.53 |

Safety and Hazard Information:

This compound is classified as a skin and eye irritant. It may also cause respiratory irritation.[1]

Synthesis

The synthesis of 4-formyl-2,6-dimethoxyphenyl acetate is typically achieved through the acetylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). This reaction involves the treatment of syringaldehyde with an acetylating agent, such as acetic anhydride, often in the presence of a base or catalyst.

Experimental Protocol: Acetylation of Syringaldehyde

This protocol is adapted from a similar procedure for the acetylation of vanillin.

Materials:

-

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

-

Acetic anhydride

-

10% Sodium hydroxide solution

-

Crushed ice

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve 1.5 g of syringaldehyde in 25 mL of 10% sodium hydroxide solution in a 250 mL conical flask.

-

To the solution, add 30 g of crushed ice.

-

Add 4 mL of acetic anhydride to the mixture.

-

Stopper the flask and shake vigorously for approximately 20 minutes. A cloudy, milky white precipitate of 4-formyl-2,6-dimethoxyphenyl acetate should form.

-

Collect the precipitate by filtration using a Büchner funnel.

-

Wash the precipitate with cold water.

-

Dry the product, for example, in a desiccator over anhydrous calcium chloride.

Spectroscopic Data

The structural confirmation of 4-formyl-2,6-dimethoxyphenyl acetate is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for 4-formyl-2,6-dimethoxyphenyl acetate

| Technique | Observed Peaks / Data | Reference |

| ¹H NMR | Data available, specific shifts not detailed in search results. | [1] |

| ¹³C NMR | Data available, specific shifts not detailed in search results. | [1] |

| IR Spectroscopy | ATR-IR spectra are available. | [1] |

| Mass Spectrometry | GC-MS data indicates a top peak at m/z 182 and a second-highest peak at m/z 181. | [1] |

Applications in Research and Drug Development

While specific biological activities of 4-formyl-2,6-dimethoxyphenyl acetate are not extensively documented, its precursor, syringaldehyde, exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and antihyperglycemic effects.[2][3] The acetylation of syringaldehyde can alter its lipophilicity and membrane permeability, potentially modulating its biological activity and making it a target for further investigation in drug discovery programs.

Derivatives of related phenolic aldehydes are known to be valuable intermediates in the synthesis of more complex pharmaceutical compounds.[4][5] The formyl and acetate functionalities on the molecule offer reactive sites for further chemical modifications, allowing for the generation of a library of compounds for biological screening.

Visualizations

Molecular Structure

References

Technical Guide: Solubility of 4-acetoxy-3,5-dimethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-acetoxy-3,5-dimethoxybenzaldehyde, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a comprehensive experimental protocol for determining solubility, alongside available qualitative data.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound across a range of organic solvents is not extensively reported in readily available scientific literature. However, qualitative assessments indicate its general solubility characteristics. The following table summarizes the available information.

| Solvent | Type | Qualitative Solubility |

| Acetonitrile | Polar Aprotic | Slightly Soluble[1] |

| Chloroform | Nonpolar | Slightly Soluble[1] |

| Methanol | Polar Protic | Slightly Soluble[1] |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3] This protocol outlines the necessary steps for accurately measuring the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Solvent: Prepare the desired organic solvent.

-

Addition of Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4] The time required for equilibration should be determined experimentally by taking samples at various time points until the concentration of the solute in the solution remains constant.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[5] Filtration is a common method, but care should be taken to avoid adsorption of the solute onto the filter material.[4]

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6]

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility using the shake-flask method.

References

The Biological Nexus: A Technical Guide to the Multifaceted Activities of Syringaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), a phenolic aldehyde derived from lignin, has emerged from obscurity to become a focal point in the search for novel therapeutic agents. Its unique structure, characterized by a hydroxyl group and two flanking methoxy groups on a benzene ring, serves as a versatile scaffold for the synthesis of a myriad of derivatives. These derivatives, including chalcones, Schiff bases, and hydrazones, exhibit a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the antioxidant, antimicrobial, anti-inflammatory, and anticancer properties of syringaldehyde derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways to support ongoing research and drug development efforts.

Quantitative Bioactivity Data

The efficacy of syringaldehyde and its derivatives has been quantified across various biological assays. The following tables summarize key inhibitory concentrations, providing a comparative overview of their potential.

Antioxidant Activity

The antioxidant capacity is a cornerstone of the therapeutic potential of phenolic compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to evaluate the free-radical scavenging ability of these molecules, with activity often expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| Syringaldehyde | DPPH | 260 | [1][2] |

| G1 Dendrimer (12 syringic units) | DPPH | 1.36 | [1][2] |

| G2 Dendrimer (24 syringic units) | DPPH | 0.7 | [1][2] |

| Butylated Hydroxytoluene (BHT) | DPPH | 880 | [1][2] |

Note: The G1 and G2 dendrimers, synthesized using syringaldehyde as the phenolic unit, demonstrate significantly enhanced antioxidant activity compared to the parent molecule, highlighting the potential of structural modification.

Anticancer Activity

Syringaldehyde derivatives, particularly chalcones and hydrazones, have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The IC₅₀ values from MTT and other cytotoxicity assays are presented below.

| Derivative Class | Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Chalcone | Compound 2l | K562 | Chronic Myeloid Leukemia | 1.25 - 1.39 | |

| Chalcone | Compound 2l | SiHa | Cervical Cancer | 1.25 - 1.39 | |

| Chalcone | Compound 2o | K562 | Chronic Myeloid Leukemia | 0.97 - 1.22 | |

| Chalcone | Compound 2r | K562 | Chronic Myeloid Leukemia | 0.97 | |

| Hydrazone | Compound 12 | K-562 | Chronic Myeloid Leukemia | 0.03 | [3] |

| Hydrazone | Compound 14 | K-562 | Chronic Myeloid Leukemia | 0.05 | [3] |

| Hydrazone | Compound 12 | HL-60 | Acute Promyelocytic Leukemia | 0.04 | [3] |

| Hydrazone | Compound 14 | HL-60 | Acute Promyelocytic Leukemia | 0.06 | [3] |

| Hydrazone | Compound 12 | MCF-7 | Breast Adenocarcinoma | 0.23 | [3] |

| Hydrazone | Compound 14 | MCF-7 | Breast Adenocarcinoma | 0.23 | [3] |

| Hydrazone | Compound 14 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.22 | [3] |

Antimicrobial Activity

The antimicrobial potential of syringaldehyde derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | Strain | MIC (µg/mL) | Reference |

| Hydrazide-Hydrazone | Compound 38 | Staphylococcus epidermidis | ATCC 12228 | < 1 (0.002-0.98) | [4] |

| Hydrazide-Hydrazone | Compound 45 | Staphylococcus spp. | ATCC | < 1 (0.002-0.98) | [4] |

| Hydrazide-Hydrazone | General | Staphylococcus spp. | ATCC | 0.002 - 7.81 | [4] |

| Hydrazide-Hydrazone | General | Bacillus spp. | ATCC | 0.002 - 7.81 | [4] |

| Hydrazone | Compound 3 | Staphylococcus aureus | ATCC 25923 | 1.75 µM | [5] |

| Hydrazone | Compound 7 | Staphylococcus aureus | ATCC 25923 | 0.7 µM | [5] |

Note: Data for specific syringaldehyde-derived antimicrobial agents is often presented in broader studies. The hydrazone derivatives show particularly promising activity against Gram-positive bacteria.

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for the key assays used to evaluate the biological activities of syringaldehyde derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of a test compound by its ability to neutralize the DPPH radical.

-

Reagent Preparation:

-

DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of spectroscopic grade methanol or ethanol. Store in an amber bottle at 4°C.

-

DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm. Prepare this solution fresh daily and protect it from light.

-

Test Compound Stock Solutions: Prepare a stock solution of the syringaldehyde derivative (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, or DMSO).

-

Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox in the same solvent.

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the test compounds and the positive control in the microplate wells.

-

Add 100 µL of each dilution to its respective well.

-

Add 100 µL of the DPPH working solution to all wells.

-

Prepare a blank control containing 100 µL of the solvent and 100 µL of the DPPH working solution.

-

Shake the plate gently to mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where: Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound.[6]

-

Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using regression analysis.[6]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol details the colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Cell Plating:

-

Harvest and count cells, ensuring viability is >90%.

-

Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the syringaldehyde derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., medium with 0.1% DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

Assay Execution:

-

After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7][8]

-

Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible.[7][8]

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent against aerobic bacteria.

-

Reagent and Inoculum Preparation:

-

Antimicrobial Stock Solution: Prepare a stock solution of the syringaldehyde derivative in a suitable solvent (e.g., DMSO).

-

Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Transfer to a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Standardized Inoculum: Dilute the adjusted bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure (96-well microtiter plate):

-

Dispense 50 µL of sterile CAMHB into each well of the microtiter plate.

-

Add 50 µL of the antimicrobial stock solution to the first well, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step further dilutes the antimicrobial agent and the inoculum by a factor of two.

-

Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

-

Incubation and Reading:

-

Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[11]

-

Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by syringaldehyde derivatives is crucial for targeted drug design. The following diagrams, generated using the DOT language, illustrate key mechanisms of action.

Anti-Inflammatory Pathway Modulation

Syringaldehyde can ameliorate inflammatory responses by inhibiting the maturation of dendritic cells (DCs). This is achieved by suppressing key signaling pathways that control the expression of co-stimulatory molecules and pro-inflammatory cytokines.

Caption: Syringaldehyde inhibits LPS-induced MAPK and NF-κB pathways, reducing inflammation.

Nrf2-Mediated Antioxidant and Cytoprotective Pathway

Syringaldehyde has been shown to protect against cellular damage by activating the Nrf2/HO-1 antioxidant response element pathway, while simultaneously inhibiting the pro-inflammatory NF-κB pathway. This dual action mitigates oxidative stress and apoptosis.

Caption: Syringaldehyde promotes Nrf2-mediated antioxidant defense and inhibits NF-κB.

Anticancer Pathway via FAK/STAT3 Inhibition

Certain chalcone-syringaldehyde hybrids exert their anticancer effects in triple-negative breast cancer by targeting a specific signaling cascade involving Cytoskeleton Associated Protein 2 (CKAP2), Focal Adhesion Kinase (FAK), and Signal Transducer and Activator of Transcription 3 (STAT3).

Caption: A syringaldehyde hybrid inhibits cancer proliferation by blocking CKAP2/FAK/STAT3.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Free radical scavenging activity [protocols.io]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. mdpi.com [mdpi.com]

The Strategic Application of 4-Acetoxy-3,5-dimethoxybenzoyl Group in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The 4-acetoxy-3,5-dimethoxybenzoyl group emerges as a nuanced tool for the protection of hydroxyl and other sensitive functionalities. Its unique electronic and steric properties, derived from the interplay of the electron-donating methoxy groups and the electron-withdrawing acetoxy substituent, allow for a sophisticated strategy of protection and selective deprotection. This guide provides a comprehensive overview of the core principles, experimental protocols, and strategic considerations for employing the 4-acetoxy-3,5-dimethoxybenzoyl protecting group.

Core Principles of the Protecting Group Strategy

The 4-acetoxy-3,5-dimethoxybenzoyl group is typically introduced to a substrate, such as an alcohol, via acylation with the corresponding benzoyl chloride. The resulting ester is stable under a variety of reaction conditions. The key to its utility lies in the tiered deprotection strategy. The acetoxy group can be selectively cleaved under specific, mild conditions to unmask a p-hydroxybenzoyl group, which can then be cleaved under a different set of conditions. This orthogonality allows for multi-stage synthetic routes where different protecting groups need to be removed sequentially.

Synthesis and Application Protocols

A critical aspect of employing this protecting group is the reliable synthesis of the active acylating agent and the subsequent protection and deprotection steps.

Synthesis of 4-Acetoxy-3,5-dimethoxybenzoyl Chloride

The precursor, 4-acetoxy-3,5-dimethoxybenzoic acid, can be synthesized from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) by acetylation. The subsequent conversion to the acid chloride is a standard procedure.

Experimental Protocol: Synthesis of 4-Acetoxy-3,5-dimethoxybenzoyl Chloride

-

Acetylation of Syringic Acid:

-

To a solution of syringic acid (1.0 eq) in a suitable solvent (e.g., pyridine or a mixture of acetic anhydride and a catalytic amount of sulfuric acid), add acetic anhydride (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-acetoxy-3,5-dimethoxybenzoic acid.

-

-

Formation of the Acyl Chloride:

-

To a stirred solution of 4-acetoxy-3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain crude 4-acetoxy-3,5-dimethoxybenzoyl chloride, which can often be used in the next step without further purification.

-

Protection of a Primary Alcohol

The synthesized acyl chloride can be readily used to protect hydroxyl groups.

Experimental Protocol: Protection of a Primary Alcohol

-

Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or pyridine.

-

Add 4-acetoxy-3,5-dimethoxybenzoyl chloride (1.2 eq) to the solution at 0 °C.

-

If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water or a saturated solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid (if a base was used), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Deprotection Strategies

The removal of the 4-acetoxy-3,5-dimethoxybenzoyl group can be achieved in a stepwise or a one-pot fashion.

Experimental Protocol: Two-Step Deprotection

-

Selective O-Deacetylation:

-

Dissolve the protected substrate in a mixture of methanol and dichloromethane.

-

Add a catalytic amount of a mild base, such as potassium carbonate or sodium methoxide, or a Lewis acid like ytterbium(III) triflate.

-

Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction, remove the solvent, and extract the intermediate p-hydroxybenzoyl protected compound.

-

-

Cleavage of the p-Hydroxybenzoyl Ester:

-

The resulting p-hydroxybenzoyl ester can be cleaved under standard basic hydrolysis conditions (e.g., LiOH in THF/water or K₂CO₃ in methanol).

-

Experimental Protocol: One-Pot Deprotection

-

Treat the protected substrate with a stronger base, such as sodium hydroxide in a mixture of methanol and water, to effect the simultaneous cleavage of both the acetate and the benzoyl ester.

Quantitative Data and Performance

While specific yield data for the 4-acetoxy-3,5-dimethoxybenzoyl group is not extensively reported, data from the closely analogous p-acetoxybenzyl carbonate (ABC) protecting group provides valuable insights into its expected performance. The ABC group demonstrates excellent orthogonality and can be selectively removed in the presence of other acid-labile protecting groups.

| Reaction | Reagents and Conditions | Substrate | Yield (%) |

| Protection | ABC-Cl, Pyridine, CH₂Cl₂ | Glucoside | 85-95 |

| Deprotection (Selective) | Yb(OTf)₃ (5 mol%), MeOH/CH₂Cl₂ | ABC-protected Glucoside | 80-92 |

| Stability Test | TMSOTf, CH₂Cl₂ (Glycosylation conditions) | ABC-protected Glucoside | Stable |

| Stability Test | TFA, CH₂Cl₂ | ABC-protected Glucoside | Stable |

| Stability Test | DDQ, CH₂Cl₂/H₂O | ABC-protected Glucoside | Stable |

Data is illustrative and based on the performance of the analogous p-acetoxybenzyl carbonate protecting group.

Visualization of Workflows and Relationships

Experimental Workflow: Protection and Deprotection

Caption: Workflow for the synthesis, protection, and deprotection using the 4-acetoxy-3,5-dimethoxybenzoyl group.

Orthogonal Protecting Group Strategy

Caption: Orthogonality of the 4-acetoxy-3,5-dimethoxybenzoyl group with other common protecting groups.

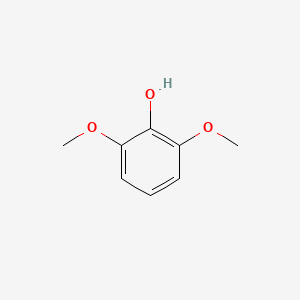

A Deep Dive into the Theoretical Properties of Dimethoxybenzaldehyde Isomers: A Technical Guide for Researchers

Introduction: Dimethoxybenzaldehyde (DMB), with the chemical formula C₉H₁₀O₃, exists as six structural isomers depending on the substitution pattern of the two methoxy groups on the benzaldehyde core.[1][2] These isomers—2,3-DMB, 2,4-DMB, 2,5-DMB, 2,6-DMB, 3,4-DMB, and 3,5-DMB—serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.[3][4][5] Understanding their theoretical properties at a molecular level is paramount for predicting their reactivity, designing novel synthetic pathways, and elucidating structure-activity relationships in drug development.

This in-depth technical guide provides a comparative analysis of the theoretical properties of these six isomers. The data presented herein is compiled from various computational chemistry studies, primarily employing Density Functional Theory (DFT). It is important to note that the computational methodologies, including the choice of functional and basis set, may vary between studies. This guide explicitly states the methodology where the information is available to ensure transparency and aid in comparative assessment. All quantitative data is summarized in structured tables for ease of comparison.

Isomer Structures and Nomenclature

The six structural isomers of dimethoxybenzaldehyde are distinguished by the positions of the two methoxy (-OCH₃) groups on the benzene ring relative to the aldehyde (-CHO) group.

Caption: The chemical structures of the six isomers of dimethoxybenzaldehyde.

Theoretical Electronic Properties

| Isomer | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| 2,3-DMB | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

| 2,4-DMB | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

| 2,5-DMB | 6.4226 | -5.8107 | -1.5451 | 4.2656 | DFT/B3LYP/6-311G(d,p) |

| 2,6-DMB | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

| 3,4-DMB | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

| 3,5-DMB | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

Table 1: Comparison of Theoretical Electronic Properties of Dimethoxybenzaldehyde Isomers.

Optimized Geometrical Parameters

The optimized molecular geometry provides insights into bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape, steric hindrance, and conformational preferences. A detailed theoretical study on 2,5-dimethoxybenzaldehyde has yielded precise geometrical parameters, which show good agreement with experimental X-ray diffraction data. For the other isomers, comprehensive theoretical geometrical data is not consistently reported in the literature.

| Parameter | 2,5-Dimethoxybenzaldehyde (Theoretical) | 2,5-Dimethoxybenzaldehyde (Experimental - XRD) | Computational Method |

| Bond Lengths (Å) | DFT/B3LYP/6-311G(d,p) | ||

| C=O | Data Not Available | Data Not Available | |

| C-CHO | Data Not Available | Data Not Available | |

| C-O (methoxy) | Data Not Available | Data Not Available | |

| Bond Angles (º) | |||

| O=C-H | Data Not Available | Data Not Available | |

| C-C-C (ring avg.) | Data Not Available | Data Not Available | |

| Dihedral Angles (º) | |||

| O=C-C=C | Data Not Available | Data Not Available |

Table 2: Selected Optimized Geometrical Parameters for 2,5-Dimethoxybenzaldehyde. (Note: Specific values for bond lengths and angles were not explicitly found in the provided search results for direct inclusion in this table, but the existence of such data in the cited study is noted).

Theoretical Vibrational Frequencies

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for identifying and characterizing molecules. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes. Theoretical vibrational analyses have been reported for the 3,5- and 2,5-isomers, with the key stretching frequencies highlighted below.

| Isomer | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Computational Method |

| 2,3-DMB | Data Not Available | Data Not Available | Data Not Available | - |

| 2,4-DMB | Data Not Available | Data Not Available | Data Not Available | - |

| 2,5-DMB | ~1620 | ~2840-2950 | ~3050 | DFT/B3LYP/6-311G(d,p) |

| 2,6-DMB | Data Not Available | Data Not Available | Data Not Available | - |

| 3,4-DMB | Data Not Available | Data Not Available | Data Not Available | - |

| 3,5-DMB | Data Not Available | Data Not Available | Data Not Available | DFT/B3LYP/6-311G++(d,p) |

Table 3: Comparison of Key Theoretical Vibrational Frequencies (cm⁻¹) of Dimethoxybenzaldehyde Isomers.

Experimental Protocols for Theoretical Calculations

The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical workflow for such calculations is outlined below.

Geometry Optimization and Vibrational Frequency Analysis

-

Software: Quantum chemistry software packages such as Gaussian are commonly used.[5]

-

Method Selection: The B3LYP hybrid functional is a widely employed method in DFT that offers a good balance between accuracy and computational cost for organic molecules.[1][5] The M06-2X functional is another option, particularly for reaction mechanism studies.[6]

-

Basis Set: Pople-style basis sets such as 6-311G(d,p) or 6-311G++(d,p) are frequently used, providing a flexible description of the electronic distribution.[1][2]

-

Protocol:

-

An initial 3D structure of the dimethoxybenzaldehyde isomer is generated.

-

The geometry of the molecule is then optimized to find the minimum energy conformation without any symmetry constraints.[5]

-

Following optimization, a frequency calculation is performed at the same level of theory. This step confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the theoretical vibrational spectra (IR and Raman).[5]

-

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Logical Relationships and Isomeric Differentiation

The positioning of the two methoxy groups is the defining structural feature that differentiates the six isomers and dictates their theoretical properties. The following diagram illustrates this fundamental relationship.

Caption: Logical relationship between the parent compound and its six positional isomers.

Conclusion

This technical guide provides a consolidated overview of the theoretical properties of the six isomers of dimethoxybenzaldehyde, with a focus on data derived from computational chemistry. While a complete and uniformly calculated dataset for all isomers is not yet available in the literature, the detailed information for the 2,5-isomer and vibrational data for the 3,5-isomer serve as important reference points. The significant influence of the methoxy group positions on the electronic and geometric properties is evident from the available data. For researchers, scientists, and drug development professionals, the theoretical insights presented here are invaluable for understanding the structure-property relationships within this class of compounds, guiding experimental design, and accelerating the development of new molecules with desired functionalities. Further comprehensive computational studies on all six isomers using a consistent methodology are warranted to enable a more direct and robust comparative analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. books.aijr.org [books.aijr.org]

- 3. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and Isolation of 4-Acetoxy-3,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-acetoxy-3,5-dimethoxybenzaldehyde, a derivative of syringaldehyde. The document details its chemical properties, a standardized synthesis protocol via the acetylation of syringaldehyde, and methods for its isolation and characterization. While the direct historical discovery of this compound is not extensively documented, its synthesis is a logical extension of established acetylation methodologies for phenols. This guide also explores the known biological activities of its parent compound, syringaldehyde, to provide context for potential future research into the bioactivity of its acetylated form.

Introduction

This compound, also known as syringaldehyde acetate or 4-formyl-2,6-dimethoxyphenyl acetate, is a chemical compound derived from syringaldehyde. Syringaldehyde is a naturally occurring phenolic aldehyde found in the lignin of angiosperm plants and various other natural sources. The acetylation of syringaldehyde to form this compound is a common chemical modification to protect the phenolic hydroxyl group or to potentially alter its biological activity. This guide serves as a technical resource for the synthesis, isolation, and characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification, handling, and analysis.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| CAS Number | 53669-33-3 |

| Appearance | Solid (predicted) |

| IUPAC Name | (4-formyl-2,6-dimethoxyphenyl) acetate |

Synthesis and Isolation

The primary method for the synthesis of this compound is the acetylation of syringaldehyde. This reaction involves the treatment of syringaldehyde with an acetylating agent, most commonly acetic anhydride, in the presence of a base catalyst such as pyridine.

Experimental Protocol: Acetylation of Syringaldehyde

This protocol is a standard procedure for the O-acetylation of phenolic hydroxyl groups.[1][2][3]

Materials:

-

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Methanol (dry)

-

Silica gel for column chromatography

Procedure:

-

Dissolve syringaldehyde (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Logical Workflow for Synthesis and Isolation

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected and reported data are summarized in Table 2.

| Spectroscopic Data | Expected/Reported Values |

| ¹H NMR | Predicted shifts for aromatic protons, methoxy groups, acetyl group, and aldehyde proton. |

| IR Spectroscopy | Characteristic peaks for C=O (ester and aldehyde), C-O, and aromatic C-H bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Discovery and Biological Significance

The discovery of this compound is not prominently documented in historical scientific literature. Its synthesis is a straightforward application of a well-established chemical transformation (acetylation of a phenol). Therefore, it is likely that this compound was first prepared as a derivative of syringaldehyde for structural confirmation or as an intermediate in a multi-step synthesis.

While the specific biological activities of this compound are not extensively studied, the parent compound, syringaldehyde, exhibits a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It is plausible that the acetylated derivative may possess modified or novel biological activities. Further research is warranted to explore the pharmacological potential of this compound.

Potential Areas of Future Research

Conclusion

This technical guide has outlined the essential information regarding this compound for the scientific community. The provided synthesis protocol, based on the acetylation of syringaldehyde, offers a reliable method for its preparation. The summarized chemical and physical properties, along with characterization data, will aid in its identification and further study. While its own biological profile remains to be fully elucidated, its relationship to the bioactive compound syringaldehyde suggests that it is a molecule of interest for future research in drug discovery and development.

References

Stability and Storage of 4-acetoxy-3,5-dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-acetoxy-3,5-dimethoxybenzaldehyde (also known as syringaldehyde acetate). Due to the limited availability of specific stability data for this compound in published literature, this guide draws upon fundamental chemical principles related to its functional groups—an aromatic aldehyde, an acetoxy ester, and a dimethoxybenzene ring—and established methodologies for stability testing of analogous pharmaceutical compounds.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. Understanding these potential degradation pathways is crucial for maintaining the integrity of the compound during storage and handling.

Hydrolytic Stability: The presence of an acetoxy (ester) group makes the molecule susceptible to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, yielding syringaldehyde and acetic acid. The rate of hydrolysis is expected to increase with temperature and deviation from a neutral pH. Therefore, exposure to moisture, strong acids, or strong bases should be minimized.

Oxidative Stability: The aldehyde functional group is prone to oxidation, which can convert it to the corresponding carboxylic acid (4-acetoxy-3,5-dimethoxybenzoic acid). This process can be accelerated by exposure to air (oxygen), oxidizing agents, and light.

Photostability: Aromatic aldehydes and their derivatives can be sensitive to light, particularly in the ultraviolet spectrum. Photodegradation can lead to a variety of products through complex radical pathways. It is therefore advisable to protect the compound from light.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on the safety data sheets of structurally related compounds and general laboratory best practices.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable. | Minimizes rates of hydrolysis and other potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group. |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents photodegradation. |

| Container | Keep container tightly closed. | Prevents exposure to moisture and air. |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases. | Prevents chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[1] The goal is to achieve a target degradation of 5-20%.[2]

3.1.1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours), taking samples at various time points.

-

Neutralize the samples before analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of the compound as described above.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature, taking samples at various time points (hydrolysis is typically faster under basic conditions).

-

Neutralize the samples before analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound in a mixture of the organic solvent and water.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period, taking samples at various time points.

-

3.1.2. Oxidative Degradation

-

Prepare a solution of the compound.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Keep the mixture at room temperature for a specified period, monitoring for degradation.

-

Analyze the samples at various time points.

3.1.3. Photolytic Degradation

-

Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Maintain a control sample in the dark.

-

Analyze the samples at various time points.

3.1.4. Thermal Degradation

-

Place a solid sample of the compound in a controlled temperature oven (e.g., 70 °C).

-

Analyze the sample at various time points to assess for degradation.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound and the increase in the concentration of its degradation products.[3][4]

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its potential degradation products.

-

Detection: UV detection at a wavelength where the parent compound and its likely degradation products (e.g., syringaldehyde) have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | Data | Data |

| Basic Hydrolysis | 0.1 M NaOH | 8 | 25 | Data | Data |

| Neutral Hydrolysis | Water | 48 | 60 | Data | Data |

| Oxidation | 3% H₂O₂ | 24 | 25 | Data | Data |

| Photolysis | ICH Q1B Light | 48 | 25 | Data | Data |

| Thermal (Solid) | Dry Heat | 72 | 70 | Data | Data |

Table 2: Long-Term Stability Data for this compound at 2-8 °C

| Time Point (Months) | Assay (%) | Appearance | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0 | 99.8 | White crystalline solid | < 0.05 | < 0.05 |

| 3 | Data | Data | Data | Data |

| 6 | Data | Data | Data | Data |

| 12 | Data | Data | Data | Data |

| 24 | Data | Data | Data | Data |

Visualizations

The following diagrams illustrate the logical workflow for a stability study and the potential primary degradation pathways for this compound.

Caption: Workflow for a comprehensive stability study.

Caption: Potential primary degradation pathways.

References

Spectroscopic Profile of 4-Acetoxy-3,5-dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-acetoxy-3,5-dimethoxybenzaldehyde, a significant organic compound in various research and development applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is presented to facilitate compound identification, structural elucidation, and quality control.

Chemical Structure and Properties

-

IUPAC Name: (4-formyl-2,6-dimethoxyphenyl) acetate

-

Synonyms: Syringaldehyde acetate, 4-formyl-2,6-dimethoxyphenyl acetate

-

CAS Number: 53669-33-3[1]

-

Molecular Formula: C₁₁H₁₂O₅[1]

-

Molecular Weight: 224.21 g/mol [1]

-

Appearance: Solid[1]

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~9.9 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.1 | Singlet | 2H | Aromatic (H-2, H-6) |

| ~3.9 | Singlet | 6H | Methoxy (-OCH₃) |

| ~2.3 | Singlet | 3H | Acetoxy (-COCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~168 | Acetoxy Carbonyl (C=O) |

| ~153 | Aromatic (C-3, C-5) |

| ~145 | Aromatic (C-4) |

| ~133 | Aromatic (C-1) |

| ~107 | Aromatic (C-2, C-6) |

| ~56 | Methoxy (-OCH₃) |

| ~21 | Acetoxy Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2950-2800 | Medium | C-H Stretch (Aliphatic) |

| ~2750, ~2850 | Weak | C-H Stretch (Aldehyde) |

| ~1765 | Strong | C=O Stretch (Ester) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1460 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1130 | Strong | C-O Stretch (Aromatic Ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Possible Fragment Ion |

| 224 | [M]⁺ (Molecular Ion) |

| 182 | [M - C₂H₂O]⁺ |

| 167 | [M - C₂H₂O - CH₃]⁺ |

| 153 | [M - C₂H₂O - CHO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).

-

Transfer the solution into a 5 mm NMR tube.

Instrumentation and Acquisition:

-

Instrument: A 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Data Processing:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

-

Instrument: A mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion.

Data Processing:

-

The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio.

-

The molecular ion peak and the characteristic fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

The Role of 4-Acetoxy-3,5-dimethoxybenzaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-3,5-dimethoxybenzaldehyde, also known as syringaldehyde acetate, is a synthetic derivative of syringaldehyde, a naturally occurring phenolic aldehyde. While research directly investigating the medicinal properties of this compound is limited, its structural relationship to syringaldehyde positions it as a compound of significant interest in medicinal chemistry. Syringaldehyde itself exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] The acetylation of the phenolic hydroxyl group in syringaldehyde to form this compound may serve as a prodrug strategy to enhance bioavailability, a concept explored for other phenolic compounds. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, its potential as a prodrug, the established biological activities of its parent compound, and relevant experimental protocols for its evaluation.

Introduction

This compound (syringaldehyde acetate) is a phenyl acetate that results from the formal condensation of the hydroxyl group of syringaldehyde with acetic acid.[5] Syringaldehyde is a well-studied natural product with a diverse pharmacological profile.[2][3][4] The introduction of an acetyl group can modify the physicochemical properties of the parent molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This modification is a common strategy in medicinal chemistry to improve the therapeutic potential of a lead compound. A US patent has listed this compound as a potential active ingredient in cosmetic and pharmaceutical compositions for treating skin conditions like atopic eczema, though specific biological data was not provided.[6]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the acetylation of syringaldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4-formyl-2,6-dimethoxyphenyl) acetate | [5] |

| Synonyms | Syringaldehyde acetate, 4-formyl-2,6-dimethoxyphenyl acetate | [5] |

| CAS Number | 53669-33-3 | [7] |